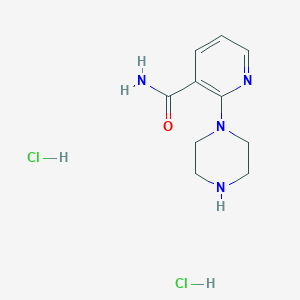
Methyl 8-(oxiran-2-yl)octanoate
Descripción general
Descripción
Methyl 8-(oxiran-2-yl)octanoate , also known as methyl 8-(3-octyloxiran-2-yl)octanoate , is a chemical compound with the molecular formula C₁₉H₃₆O₄ . It belongs to the class of cyclic carbonates and is derived from ricinoleic acid. The compound features an eight-carbon alkyl chain attached to an oxirane (epoxide) ring. The presence of the oxirane group makes it interesting for various applications .
Synthesis Analysis
- Epoxidation : The epoxy carbonate ester undergoes epoxidation using the performic acid method, resulting in the desired compound .
Molecular Structure Analysis
The molecular structure of This compound consists of an eight-carbon alkyl chain (octanoate) attached to an oxirane ring. The oxirane ring provides reactivity and interesting stereochemistry . Here’s the simplified structure:
Chemical Reactions Analysis
- Intramolecular Rearrangement : Under the influence of Lewis acids, it can rearrange intramolecularly to form cyclic carbonates .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Bio-Based Products
- Novel bio-based cyclic carbonates, including methyl 8-(3-(2-(methoxy carbonyloxy)octyl)oxiran-2-yl)octanoate, were synthesized from ricinoleic acid, demonstrating potential in eco-friendly chemical applications (Narra et al., 2016).
Physical Properties and Reactions
- Studies involving methyl 12-(2,2′-oxiran-2-yl)-octadecanoate revealed insights into its physical properties and reactions, which can be relevant to understanding the behavior of similar compounds like methyl 8-(oxiran-2-yl)octanoate in various chemical contexts (Jie & Zheng, 1988).
Potential in Polymer Synthesis
- Methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, a compound structurally related to this compound, has been synthesized and studied, indicating potential applications in polymer chemistry and material science (Vick, Zimmerman, & Weisleder, 1979).
Chemo-Enzymatic Synthesis
- This compound is structurally related to chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, which have been synthesized chemo-enzymatically, demonstrating the compound's relevance in chiral synthesis and pharmaceutical applications (Peru et al., 2016).
Anticancer Research
- The synthesis and reaction of compounds structurally related to this compound with various nucleophiles have been investigated for potential anticancer applications, highlighting the compound's relevance in medicinal chemistry (Gouhar & Raafat, 2015).
Corrosion Inhibition Studies
- Aromatic epoxy monomers structurally similar to this compound have been studied for their anticorrosive properties on carbon steel, indicating potential applications in industrial corrosion protection (Dagdag et al., 2019).
Asymmetric Synthesis
- Compounds like this compound have been used in the synthesis of optically active antifungals, showcasing their role in the development of stereoselective pharmaceuticals (Tasaka et al., 1993).
Energy and Fuel Research
- This compound, due to its structural similarity to compounds like methyl octanoate, may be relevant in studies related to biodiesel and renewable energy sources (Garner & Brezinsky, 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 8-(oxiran-2-yl)octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-13-11(12)8-6-4-2-3-5-7-10-9-14-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKMKVPLEQYRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448794 | |
| Record name | Oxiraneoctanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87321-84-4 | |
| Record name | Oxiraneoctanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



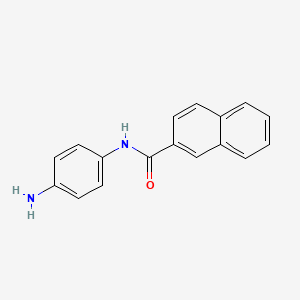
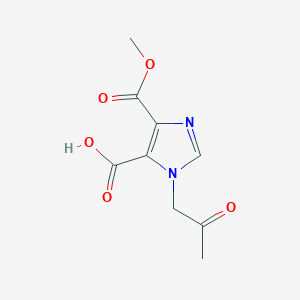
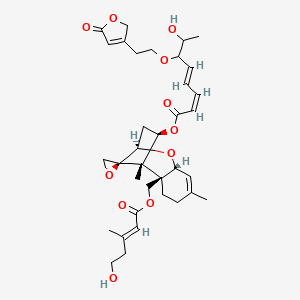
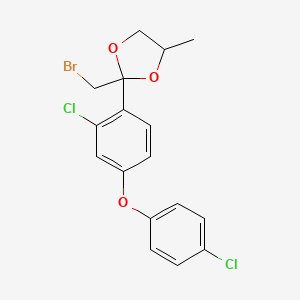
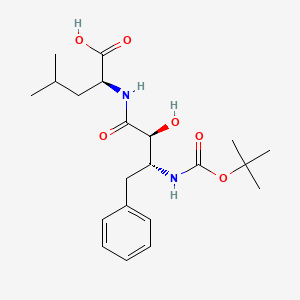




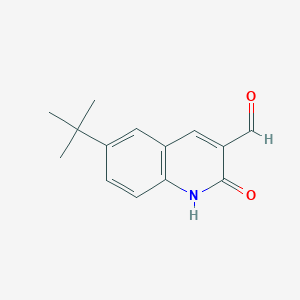
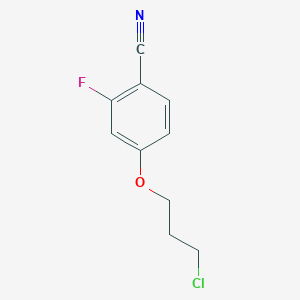
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)

